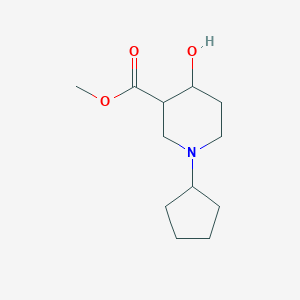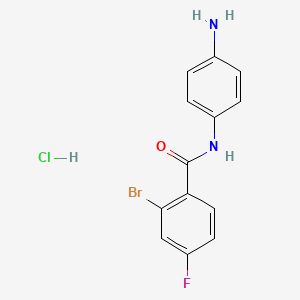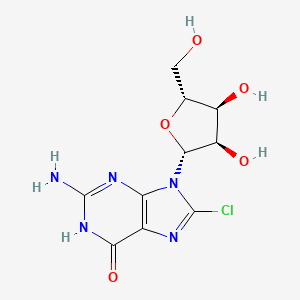
8-Chloroguanosine
Overview
Description
8-Chloroguanosine is an analogue of guanosine where the hydrogen in position 8 of the heterocyclic nucleobase is replaced by a chlorine atom . It is of interest as a reference material for research on chlorine-stressed RNA .
Synthesis Analysis
Activated human neutrophils secrete myeloperoxidase, which generates HOCl from H2O2 and Cl. Various (2 -deoxy)nucleosides react with HOCl to form chlorinated (2 -deoxy)nucleosides, including 8-chloro(2 -deoxy)guanosine .Molecular Structure Analysis
The molecular formula of this compound is C10H12ClN5O5 . The molecular weight is 317.69 . The structure is consistent with H-NMR .Chemical Reactions Analysis
This compound is formed when 0.5 mM nucleoside reacted with 0.5 mM HOCl at pH 7.4 . Micromolar concentrations of tertiary amines such as nicotine and trimethylamine dramatically enhanced chlorination of free (2 -deoxy)nucleosides and nucleosides in RNA by HOCl .Scientific Research Applications
Chlorination and Oxidative Stress Studies
- Application in Analyzing Oxidized and Chlorinated Nucleosides : 8-Chloroguanosine is significant in the study of oxidized and chlorinated nucleosides in biological matrices. Noyon et al. (2016) developed a sensitive LC/MSMS method for analyzing chloronucleosides like this compound, useful in detecting myeloperoxidase activity in biological fluids, thus facilitating studies on its implications in human diseases (Noyon et al., 2016).
- Understanding Chlorination Damage : Masuda et al. (2001) studied chlorination damage of DNA/RNA and nucleosides by myeloperoxidase, with this compound being a product of this process. This study provides insight into the pathophysiology of diseases associated with tobacco habits (Masuda et al., 2001).
Therapeutic Research and Drug Mechanisms
- ATP Synthase Inhibition Studies : this compound has been studied for its potential to interfere with ATP synthase, an enzyme crucial in ATP production. Chen et al. (2009) demonstrated that chlorinated nucleotide metabolites of this compound might act as functional substrates and inhibitors of ATP synthase (Chen et al., 2009).
- Cancer Treatment Research : Stellrecht et al. (2014) examined 8-chloro-adenosine's role in inducing autophagic cell death in breast cancer cells, indicating its therapeutic potential in cancer treatment (Stellrecht et al., 2014).
Molecular and Cellular Biology
- Studying Cellular Response Mechanisms : Zhang et al. (2004) found that 8-chloro-adenosine induces G2/M arrest and mitotic catastrophe in human lung cancer cells, suggesting its role in cellular response mechanisms (Zhang et al., 2004).
- Gene Expression Profiling : McBrayer et al. (2012) conducted integrative gene expression profiling to reveal resistance mechanisms to RNA-directed nucleoside analogues in B-cell neoplasms, highlighting 8-chloro-adenosine's role in this context (McBrayer et al., 2012).
Mechanism of Action
Target of Action
8-Chloroguanosine is a purine nucleoside analogue . Its primary targets are indolent lymphoid malignancies . These malignancies are a group of slow-growing lymphomas and leukemias. The compound’s action on these targets plays a significant role in its antitumor activity .
Mode of Action
The mode of action of this compound involves the inhibition of DNA synthesis and the induction of apoptosis . Apoptosis is a form of programmed cell death, which is a crucial process in preventing the proliferation of cancer cells. By inhibiting DNA synthesis, the compound prevents the replication of cancer cells, thereby limiting their growth .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in DNA synthesis and apoptosis . The compound’s interaction with its targets leads to changes in these pathways, resulting in the inhibition of DNA synthesis and the induction of apoptosis . These changes have downstream effects that contribute to the compound’s antitumor activity .
Result of Action
The result of this compound’s action at the molecular and cellular levels is the inhibition of DNA synthesis and the induction of apoptosis . This leads to a decrease in the proliferation of cancer cells, thereby exerting its antitumor effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain substances, such as nicotine, can enhance the chlorination of free nucleosides and nucleosides in RNA by hypochlorous acid . This suggests that environmental factors, including the presence of other substances, can influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
8-Chloroguanosine interacts with various enzymes, proteins, and other biomolecules. It is formed when various (2 -deoxy)nucleosides react with hypochlorous acid (HOCl) to form chlorinated (2 -deoxy)nucleosides . The relative chlorination, oxidation, and nitration activities of HOCl, myeloperoxidase, and activated human neutrophils were studied by analyzing 8-chloro-, 8-oxo-7,8-dihydro-, and 8-nitro-guanosine .
Cellular Effects
It is known that this compound is formed following exposure of isolated DNA or RNA to HOCl . This suggests that it may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is formed when nucleosides react with HOCl, suggesting that it may have binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
This compound has sufficient stability at room temperature and does not need special care during handling or shipment . For longer storage periods, it is recommended that the compound should be stored in the freezer, preferably in freeze-dried form .
Metabolic Pathways
It is known that it is formed when various (2 -deoxy)nucleosides react with HOCl , suggesting that it may interact with enzymes or cofactors involved in these reactions.
Properties
IUPAC Name |
2-amino-8-chloro-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5O5/c11-9-13-3-6(14-10(12)15-7(3)20)16(9)8-5(19)4(18)2(1-17)21-8/h2,4-5,8,17-19H,1H2,(H3,12,14,15,20)/t2-,4-,5-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEYUNCYYKKCIX-UMMCILCDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Cl)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2Cl)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70175254 | |
| Record name | 8-Chloroguanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70175254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2104-68-9 | |
| Record name | 8-Chloroguanosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002104689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Chloroguanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70175254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main pathway leading to the formation of 8-Chloroguanosine?
A1: this compound is primarily formed through the reaction of guanosine with hypochlorous acid (HOCl) [, ]. This reaction can occur spontaneously or be catalyzed by myeloperoxidase (MPO), an enzyme released by activated neutrophils, particularly in the presence of chloride ions [, ].
Q2: How do certain natural compounds impact the formation of this compound?
A2: Research indicates that various polyphenols, such as catechins, curcumin, resveratrol, and silibinin, can inhibit the formation of this compound []. (-)-epigallocatechin gallate (EGCG), a catechin found in green tea, exhibits the strongest inhibitory effect among the tested polyphenols []. Additionally, the sulfurous compound α-lipoic acid also demonstrates inhibitory potential against this compound formation []. These compounds showcase potential as mitigating agents against DNA damage linked to inflammation and smoking [].
Q3: What are the structural characteristics of this compound?
A3: X-ray crystallography reveals that this compound dihydrate crystallizes in the orthorhombic space group P2(1)2(1)2(1) []. The molecule adopts a syn conformation about the glycosidic bond, with the ribose ring exhibiting a C(2')-endo/C(1')-exo (2T1) pucker []. An intramolecular hydrogen bond stabilizes the gauche+ conformation of the -CH2OH side chain []. NMR analysis confirms a preference for the C(2')-endo conformation and syn glycosidic bond conformation in solution, similar to the solid state [].
Q4: What is the biological significance of this compound's structural features?
A4: The conformational preferences of this compound, particularly the syn glycosidic bond conformation, have significant implications for its interactions with enzymes []. This conformation, influenced by the chlorine atom's steric bulk and electronegativity, can affect the molecule's recognition and processing by various enzymatic systems compared to unsubstituted guanosine [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


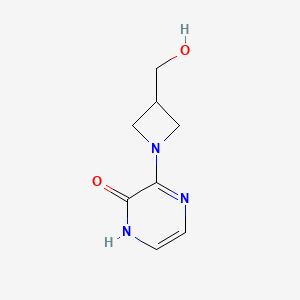
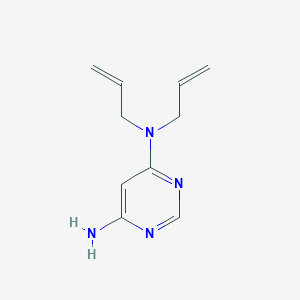
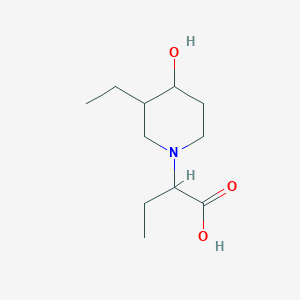
![2-Chloro-3-{octahydrocyclopenta[c]pyrrol-2-yl}pyrazine](/img/structure/B1531883.png)
![N-[2-(2-methoxyphenyl)ethyl]oxolan-3-amine](/img/structure/B1531887.png)
![1-[(Azepan-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1531888.png)
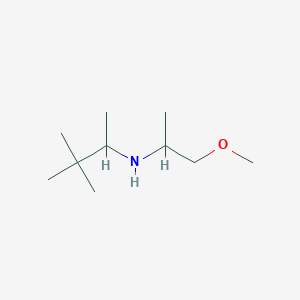
![1-{[(2,2-Diethoxyethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1531890.png)

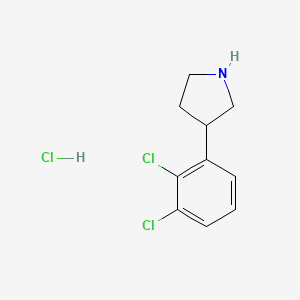
![4-Chloro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine](/img/structure/B1531896.png)
